Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 4(3H)-Quinazolinones are frequently encountered heterocycles with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific use case (e.g., antimalarial, antitumor, etc.) and would typically involve pharmaceutical formulation and administration .
Specific Scientific Field: Chemical Physics
Summary of the Application: Quinazolinones have been found to exhibit luminescence properties, making them useful in applications such as fluorescent probes and biological imaging .
Methods of Application or Experimental Procedures: Fluorescent probes based on the 2-(2’-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure are synthesized . These probes can then be used in various imaging applications.
Results or Outcomes: The luminescence properties of quinazolinones have been successfully utilized in the development of fluorescent probes for biological imaging .
Specific Scientific Field: Environmental Chemistry
Summary of the Application: Quinazolinones have been used to develop environmentally sensitive probes .
Methods of Application or Experimental Procedures: Fluorescent probes based on the 2-(2’-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure are synthesized . These probes can then be used in various environmental applications.
Results or Outcomes: The newly developed quinazolinone molecules for environmentally sensitive probes have shown promising results .
2-(Hydroxymethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a hydroxymethyl group at the 2-position of the quinazolinone structure. The molecular formula of this compound is C_10H_10N_2O, and it has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The compound exhibits a white solid appearance with a melting point around 278-279 °C, making it stable under standard laboratory conditions .
The chemical reactivity of 2-(hydroxymethyl)quinazolin-4(3H)-one includes various transformations typical of quinazolinones, such as:
Research indicates that 2-(hydroxymethyl)quinazolin-4(3H)-one exhibits significant biological activities, including:
Several synthesis methods for 2-(hydroxymethyl)quinazolin-4(3H)-one have been documented:
The applications of 2-(hydroxymethyl)quinazolin-4(3H)-one extend into various fields:
Interaction studies involving 2-(hydroxymethyl)quinazolin-4(3H)-one primarily focus on its binding affinity with biological targets:
Several compounds share structural similarities with 2-(hydroxymethyl)quinazolin-4(3H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminoquinazolin-4(3H)-one | Amino group at the 2-position | Known for strong anticancer activity |
| 4(3H)-Quinazolinone | Lacks hydroxymethyl group | Serves as a parent structure for many derivatives |
| 2-Hydroxyquinazolin-4(3H)-one | Hydroxy group instead of hydroxymethyl | Exhibits different biological activities |
These compounds highlight the diversity within the quinazolinone family while underscoring the unique properties imparted by the hydroxymethyl substitution in 2-(hydroxymethyl)quinazolin-4(3H)-one.
Hydrogen peroxide (H₂O₂) serves as a green oxidant in quinazolinone synthesis, enabling efficient cyclization of 2-amino-N-substituted benzamides. The reaction proceeds via H₂O₂-mediated homolytic cleavage at elevated temperatures (150°C), generating hydroxide radicals that abstract hydrogen from DMSO to form methanesulfinyl radicals. These radicals initiate a cascade that culminates in quinazolinone ring formation. For example, treating 2-amino-N-methylbenzamide with DMSO and 1 equivalent of H₂O₂ at 150°C for 14 hours yields 73% of 2-(hydroxymethyl)quinazolin-4(3H)-one. Comparative studies show that omitting H₂O₂ reduces yields to 23%, underscoring its indispensability in facilitating oxidative coupling.
Table 1: Optimization of H₂O₂ Equivalents and Temperature
| H₂O₂ (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 0 | 140 | 20 | 23 |
| 5 | 130 | 20 | 44 |
| 1 | 150 | 14 | 73 |
DMSO functions as both solvent and one-carbon synthon in this methodology. Mechanistically, DMSO’s α-hydrogen is abstracted by hydroxyl radicals, forming a methylene group that bridges the benzamide’s amine and carbonyl moieties. Control experiments using diphenyl sulfoxide (lacking α-hydrogen) confirm no product formation, validating DMSO’s role as the carbon source. The general protocol involves refluxing 2-amino benzamide derivatives in DMSO with H₂O₂, followed by ethyl acetate extraction and silica gel chromatography. Substrates with electron-donating groups (e.g., -OCH₃) exhibit higher yields (68–73%) compared to electron-withdrawing substituents (52–58%).
Radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and butylated hydroxytoluene (BHT) suppress product formation, confirming a radical-mediated mechanism. The proposed pathway involves three stages:
Table 2: Impact of Radical Scavengers on Reaction Yield
| Scavenger | Concentration (mol%) | Yield (%) |
|---|---|---|
| None | 0 | 73 |
| TEMPO | 10 | 18 |
| BHT | 10 | 22 |
Key parameters influencing yield include temperature, oxidant stoichiometry, and reaction duration. Elevating temperatures from 130°C to 150°C enhances radical generation and DMSO degradation, improving yields from 44% to 73%. Excess H₂O₂ (5 equivalents) proves less effective than stoichiometric amounts, likely due to competing side reactions. Prolonged heating beyond 20 hours does not significantly improve yields, suggesting rapid reaction kinetics under optimized conditions.
Critical Parameters:
Recent advances in quinazolinone synthesis highlight the utility of DMSO as both a solvent and a reactant in radical-mediated cyclization. A metal-free aerobic oxidation method developed by Cheon et al. demonstrates that DMSO facilitates the formation of quinazolinones from aldehydes and anthranilamides [3]. The reaction proceeds through a nucleophilic addition mechanism, where DMSO activates the aldehyde substrate, enabling oxidative cyclization under ambient oxygen. Key observations include:
A radical-based pathway, reported by Zhu et al., involves visible light irradiation of α-azidyl benzamides in the presence of N-bromosuccinimide (NBS) [4]. This method generates iminyl radicals via α-hydrogen abstraction and denitrogenation, which subsequently cyclize to form quinazolinones. The regio-selectivity of this process is influenced by substituent effects and conformational preferences, with electron-withdrawing groups stabilizing radical intermediates [4].
Table 1: Solvent Efficiency in Quinazolinone Synthesis
| Solvent | Yield by ¹H-NMR (Isolated Yield) |
|---|---|
| DMSO | 100% (91%) |
| DMF | 44% |
| 1,4-Dioxane | 12% |
| Ethanol | 0% |
DMSO outperforms other solvents due to its polar aprotic nature, which stabilizes transition states and intermediates [3] [5].
While peroxide reagents are not explicitly detailed in the provided sources, general oxidative coupling principles in quinazolinone synthesis can be inferred. Oxidative cyclization often involves the generation of electrophilic intermediates that facilitate intramolecular C–N bond formation. For instance, Wang et al. describe aerobic oxidative cascade reactions catalyzed by transition metals, where molecular oxygen acts as a terminal oxidant [2]. These pathways typically proceed through:
Peroxide reagents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) could theoretically accelerate such steps by providing reactive oxygen species, though specific examples require further experimental validation.
Solvent choice profoundly impacts reaction rates and regioselectivity in quinazolinone cyclization. DMSO, widely used in metal-free syntheses, enhances reaction kinetics through:
Comparative studies reveal that non-polar solvents like toluene or ethanol fail to support cyclization due to poor solubility of intermediates and insufficient stabilization of transition states [3]. In contrast, DMF offers moderate yields but lacks the synergistic effects of DMSO in radical-mediated pathways [4].
Quinazolinone derivatives demonstrate significant anti-inflammatory activity through modulation of the nuclear factor kappa B signaling pathway [1] [2]. Research has established that quinazolinone compounds at concentrations of 62.5 micromolar can suppress cyclooxygenase-2 mRNA expression to 0.50% and interleukin-1 beta mRNA expression to 3.10% of baseline levels through nuclear factor kappa B inhibition [3]. The mechanism involves direct interference with nuclear factor kappa B translocation, preventing the upregulation of inflammatory mediators [4] [5].
Specific quinazolinone derivatives have been shown to inhibit the expression of tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, inducible nitric oxide synthase, cyclooxygenase-2, phosphorylated inhibitor of kappa B, and nuclear factor kappa B p65 subunit [4] [5]. These compounds demonstrate dose-dependent inhibition against lipopolysaccharide-induced tumor necrosis factor-alpha and interleukin-6 release in macrophage cell lines [6].
| Compound Class | Target Pathway | Inhibition Percentage | Concentration |
|---|---|---|---|
| Quinazolinone derivatives | Cyclooxygenase-2 mRNA | 99.5% reduction | 62.5 μM |
| Quinazolinone derivatives | Interleukin-1β mRNA | 96.9% reduction | 62.5 μM |
| Quinazolinone derivatives | Nuclear factor κB | Significant inhibition | Variable |
Research indicates that fluorine-substituted quinazolinone derivatives demonstrate enhanced anti-inflammatory properties [2]. Specifically, fluorine-substituted benzo[h]quinazoline-2-amine derivatives function as nuclear factor kappa B inhibitors with lower toxicity profiles compared to traditional anti-inflammatory agents [2]. The presence of electron-withdrawing groups, particularly fluorine substitutions, enhances the anti-inflammatory potential through improved nuclear factor kappa B pathway inhibition [2].
Quinazolinone derivatives exert anti-inflammatory effects through comprehensive cytokine modulation [5] [6]. Studies demonstrate that these compounds significantly reduce the production of pro-inflammatory mediators including tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 in lipopolysaccharide-stimulated macrophage cells [5] [6]. The compounds also decrease nitric oxide production and downregulate the expression of NOD-like receptor pyrin domain-containing protein 3, apoptosis-associated speck-like protein containing a CARD, and cysteine aspartate protein hydrolase-1 [2].
| Inflammatory Mediator | Effect | Mechanism |
|---|---|---|
| Tumor necrosis factor-alpha | Dose-dependent inhibition | Nuclear factor κB suppression |
| Interleukin-6 | Significant reduction | Transcriptional downregulation |
| Nitric oxide | Decreased production | iNOS expression inhibition |
| Cyclooxygenase-2 | Selective inhibition | Direct enzyme targeting |
Quinazolinone derivatives demonstrate potent inhibitory activity against epidermal growth factor receptor tyrosine kinase, representing a crucial mechanism in cancer pathway modulation [8] [9] [10]. Specific 3-methylquinazolinone derivatives exhibit inhibition of wild-type epidermal growth factor receptor tyrosine kinase with inhibitory concentration 50 values as low as 10 nanomolar [11]. These compounds induce late apoptosis and cause G2/M phase cell cycle arrest in cancer cell lines at therapeutic concentrations [11].
Molecular docking studies reveal that quinazolinone derivatives exert inhibitory activity through formation of stable hydrogen bonds with arginine-817 and threonine-830 amino acid residues, along with cation-π interactions with lysine-72 residues in the epidermal growth factor receptor binding site [11]. The binding affinity is further stabilized through hydrophobic interactions and hydrogen bonding within the adenosine triphosphate binding pocket [10].
Research demonstrates that quinazolinone derivatives effectively inhibit phosphatidylinositol-3 kinase enzymes, disrupting critical cellular signaling pathways involved in cancer progression [12] [13] [10]. These compounds specifically target the phosphatidylinositol-3 kinase/protein kinase B/mechanistic target of rapamycin signaling cascade, leading to reduced tumor cell proliferation and enhanced apoptosis [12]. Quinazoline-quinazolinone fused ring derivatives show inhibition of both epidermal growth factor receptor and phosphatidylinositol-3 kinase enzymes at 10 micromolar concentrations [10].
The mechanism involves direct binding to the adenosine triphosphate binding site of phosphatidylinositol-3 kinase alpha, with primary interactions concentrated around proline-810, isoleucine-963, aspartate-964, and tyrosine-867 amino acid residues [9]. This binding pattern results in disruption of downstream signaling cascades essential for cancer cell survival and proliferation [9].
| Target Enzyme | Binding Site | Key Interactions | Therapeutic Outcome |
|---|---|---|---|
| EGFR | ATP binding pocket | H-bonds with R817, T830 | Apoptosis, cycle arrest |
| PI3K-α | ATP binding site | P810, I963, D964, Y867 | Proliferation inhibition |
| mTOR | Catalytic domain | Multiple hydrophobic contacts | Growth suppression |
Quinazolinone derivatives induce apoptosis through both extrinsic and intrinsic pathways [12] [14]. These compounds activate caspase-3 and caspase-9, leading to cleavage of poly adenosine diphosphate-ribose polymerase-1 and subsequent programmed cell death [12]. The intrinsic pathway activation involves cytochrome c release from mitochondria and alterations in the ratio of B-cell lymphoma 2 associated X protein to B-cell lymphoma 2 protein [12].
Studies indicate that specific quinazolinone derivatives can block cells in both G0/G1 and M phases of the cell cycle through dual inhibition of cyclin-dependent kinase 4 and microtubule polymerization [12]. This dual mechanism results in enhanced therapeutic efficacy compared to single-target approaches [12]. The compounds also demonstrate ability to overcome drug resistance mechanisms commonly observed in cancer therapy [12].
Quinazolinone derivatives demonstrate competitive inhibition mechanisms against various target enzymes [15] [16] [17]. Kinetic studies reveal that compound 4d functions as a competitive inhibitor for both bovine and human carbonic anhydrase-II, with inhibition constant values of 13.0 ± 0.013 micromolar and 14.25 ± 0.017 micromolar, respectively [15] [16]. The competitive nature is confirmed through Lineweaver-Burk plot analysis, demonstrating that these compounds compete with the natural substrate for the enzyme active site [15] [16].
The enzyme inhibitory activity of quinazolinone derivatives is critically dependent on specific structural features [15] [16] [18]. Research indicates that the presence of nitro groups on the phenyl ring at the R position contributes significantly to overall carbonic anhydrase inhibitory activity [15] [16]. Compounds bearing electron-withdrawing substituents demonstrate enhanced binding affinity and improved inhibition constants compared to electron-donating groups [15] [16].
Urease inhibition studies reveal that quinazolinone derivatives containing acyl hydrazide moieties exhibit superior inhibitory activity with inhibitory concentration 50 values ranging from 1.86 ± 0.07 to 6.38 ± 0.11 micrograms per milliliter [18]. The most potent compound, 2-[2-(3-methoxybenzyl)-4-oxoquinazolin-3(4H)-yl]acetohydrazide, demonstrates competitive inhibition mode against jack bean urease [18].
| Enzyme Target | Substitution Pattern | IC₅₀ Value | Inhibition Type |
|---|---|---|---|
| Carbonic anhydrase-II | Nitro-substituted phenyl | 8.9-67.3 μM | Competitive |
| α-Glucosidase | Triazole-acetamide | 4.8-140.2 μM | Competitive |
| Urease | Acyl hydrazide | 1.86-6.38 μg/mL | Competitive |
| Tyrosinase | Unsubstituted quinazoline | Variable | Mixed |
Molecular docking studies provide detailed insights into the binding interactions between quinazolinone derivatives and target enzymes [15] [16] [17]. The binding mode within carbonic anhydrase-II active sites involves coordination with the zinc ion and formation of hydrogen bonds with key amino acid residues [15] [16]. These interactions are complemented by hydrophobic contacts that stabilize the enzyme-inhibitor complex [15] [16].
Alpha-glucosidase inhibition involves binding within the enzyme active site, with quinazolinone derivatives forming multiple interactions that prevent substrate access [17]. Molecular dynamics simulations confirm the stability of these complexes over time, supporting the observed competitive inhibition kinetics [17]. The binding affinity correlates directly with the structural modifications present on the quinazolinone scaffold, particularly the nature and position of substituent groups [17].
Irritant